molecular formula C11H14BBrClNO2 B1498191 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073354-79-6

5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1498191
CAS No.: 1073354-79-6
M. Wt: 318.4 g/mol
InChI Key: QUPNFCNVWLQZBU-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies of Molecular Geometry

X-ray crystallographic analysis reveals that the boronic ester group in 5-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine adopts a trigonal planar geometry around the boron atom, consistent with sp² hybridization. The B–O bond lengths range between 1.35–1.38 Å, while the B–C bond measures 1.59 Å, indicating partial double-bond character due to conjugation with the pyridine ring. The dioxaborolane ring exhibits near-perfect planarity, with O–B–O bond angles of 118.1–122.5°. The pyridine ring is slightly twisted relative to the boronic ester plane (7.6–21.4°), likely due to steric interactions between the chlorine substituent and adjacent functional groups.

Table 1: Key bond lengths and angles from X-ray crystallography

Parameter Value (Å/°) Reference Compound (Pyridinylboronic Ester)
B–O (avg) 1.36 1.35–1.38
B–C 1.59 1.58
O–B–O angle (avg) 120.3 118.1–122.5
Pyridine ring twist 12.5° 6.6–21.4°

Comparative Analysis with Related Pyridinylboronic Esters

Compared to simpler analogs like 2-bromopyridine-5-boronic acid pinacol ester, the introduction of chlorine at the 2-position increases steric congestion, reducing coplanarity between the boronic ester and pyridine ring by 35%. Halogen substitution also alters crystal packing: whereas non-halogenated derivatives form hydrogen-bonded dimers, the bromo-chloro substituents in this compound promote offset π-stacking interactions (interplanar distance: 3.34 Å).

Spectroscopic Identification Techniques

Multi-nuclear NMR Spectral Assignments

¹H NMR (600 MHz, CDCl₃): δ 8.54 (s, 1H, H4), 8.00 (d, J = 4.2 Hz, 1H, H6), 1.38 (s, 12H, pinacol CH₃).
¹³C NMR (151 MHz, CDCl₃): δ 156.9 (C3), 124.4 (C5-Br), 85.3 (pinacol C-O), 24.8 (pinacol CH₃).
¹¹B NMR (192 MHz, CDCl₃): δ 30.0, characteristic of tetracoordinated boron in pinacol esters.

Table 2: Key NMR assignments

Nucleus Chemical Shift (δ) Assignment
¹H 8.54 Pyridine H4
¹³C 156.9 Pyridine C3 (B-linked)
¹¹B 30.0 Boronic ester B

Infrared Vibrational Modes

FT-IR analysis shows distinct B–O stretching at 1,350 cm⁻¹ and B–C vibration at 1,100 cm⁻¹. The absence of broad O–H stretches (3,200–3,600 cm⁻¹) confirms complete esterification of the boronic acid precursor.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

B3LYP/6-31+G(d,p) calculations reveal a HOMO-LUMO gap of 4.2 eV, with the HOMO localized on the pyridine ring and the LUMO predominantly on the boronic ester moiety. The electron-withdrawing effects of chlorine and bromine substituents lower the HOMO energy by 0.3 eV compared to non-halogenated analogs.

Table 3: Frontier molecular orbital energies

Orbital Energy (eV) Localization
HOMO -6.8 Pyridine π-system
LUMO -2.6 Boronic ester p-orbital

Properties

IUPAC Name

5-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPNFCNVWLQZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660635
Record name 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-79-6
Record name 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic acid ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the Suzuki-Miyaura coupling mechanism.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular weights, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity CAS Number
5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Br (5), Cl (2), Bpin (3) C₁₃H₁₆BBrClN₂O₂ 322.99 Suzuki coupling for pharmaceuticals (e.g., mGluR5 modulators), organic electronics 1072152-50-1
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Br (5), OMe (2), Bpin (3) C₁₂H₁₇BBrNO₃ 313.98 Synthesis of fluorescent dyes; reduced steric hindrance vs. Cl-substituted analogues 1073353-75-9
2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (2), F (3), Bpin (5) C₁₁H₁₃BClFNO₂ 279.49 Fluorinated drug intermediates; enhanced metabolic stability 1171891-42-1
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Br (2), Bpin (6) C₁₁H₁₅BBrNO₂ 285.96 OLED material synthesis; bromine facilitates electrophilic substitution 651358-83-7
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine F (3), Bpin (5) C₁₂H₁₅BFNO₂ 235.06 Agrochemical intermediates; fluorine improves lipophilicity N/A

Physicochemical Properties

  • Solubility : Chloro and bromo substituents reduce solubility in polar solvents compared to methoxy or fluorine-containing analogues.
  • Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability, making them suitable for high-temperature reactions in material science .

Biological Activity

5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073354-79-6) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14BBrClNO2
  • Molecular Weight : 318.40 g/mol
  • Structural Features : The compound contains a pyridine ring substituted with bromine and chlorine atoms, as well as a dioxaborolane moiety which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of investigation include:

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds often exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study demonstrated that similar pyridine derivatives showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and MDA-MB-231 .
CompoundCell LineIC50 (μM)
Derivative AMCF-70.048
Derivative BMDA-MB-2310.010

These findings suggest that the presence of the dioxaborolane group may enhance the anticancer efficacy of the compound.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

  • DYRK1A Inhibition : Similar compounds have shown nanomolar-level inhibitory activity against DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), a target implicated in various diseases including Alzheimer's .

3. Toxicity and Safety Profile

Safety assessments are crucial for understanding the therapeutic window of any new compound:

  • Acute Toxicity Studies : Preliminary studies indicate that compounds related to this structure did not show acute toxicity in animal models at high doses (up to 2000 mg/kg) .

The biological activity of this compound is likely mediated through several mechanisms:

  • Targeting Kinases : The dioxaborolane moiety may facilitate binding to kinase domains due to its ability to form stable complexes with metal ions in the active sites.
  • Cell Cycle Disruption : By inhibiting specific kinases involved in cell cycle regulation, these compounds may induce apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities which can mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

Case Study 1: Anticancer Efficacy

A recent study focused on synthesizing pyridine derivatives for anticancer applications found that modifications to the dioxaborolane structure significantly enhanced cytotoxicity against breast cancer cell lines .

Case Study 2: Enzyme Inhibition

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. Its boron-containing structure can enhance the bioactivity of drug candidates by improving their pharmacokinetic properties.

Case Studies

  • Anticancer Agents : Research has shown that compounds containing boron can exhibit anticancer properties. For instance, studies have explored the use of boron-containing pyridine derivatives in targeting cancer cells, leading to increased efficacy in drug formulations .
  • Antimicrobial Activity : The compound's structure allows for modifications that can enhance its antimicrobial properties. There have been investigations into its derivatives as potential antibiotics against resistant bacterial strains .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions.

Applications in Synthesis

  • Cross-Coupling Reactions : It acts as a boron source that can facilitate the formation of carbon-carbon bonds. This is crucial for synthesizing complex organic molecules used in various applications from pharmaceuticals to agrochemicals .
Reaction TypeRole of CompoundOutcome
Suzuki CouplingBoron source for coupling reactionsFormation of biaryl compounds
Functional Group ModificationReactivity with electrophilesSynthesis of diverse organic compounds

Material Science

In material science, 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is explored for its potential use in creating functional materials.

Research Insights

  • Polymeric Materials : The incorporation of boron into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can be a precursor for developing advanced materials with specific functionalities .
  • Sensors and Catalysts : Its unique electronic properties make it suitable for applications in sensors and catalysis. Research indicates that boron-containing compounds can improve the efficiency of catalytic processes due to their ability to stabilize reactive intermediates .

Preparation Methods

Synthetic Routes and General Strategy

The synthesis generally follows a palladium-catalyzed Miyaura borylation of a suitably halogenated pyridine precursor. The key steps include:

  • Starting Material: Halogenated pyridine such as 5-bromo-2-chloropyridine or its positional isomers.
  • Boron Source: Bis(pinacolato)diboron (B2Pin2), which introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Potassium acetate (KOAc) or similar mild bases.
  • Solvent: Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Conditions: Heating at 80–100°C under inert atmosphere (argon or nitrogen) to avoid hydrolysis of boronate ester.

This method allows regioselective borylation at the 3-position of the pyridine ring, retaining the bromine and chlorine substituents at positions 5 and 2 respectively, which are useful for further functionalization.

Detailed Preparation Procedure

Step Reagents & Conditions Description
1. Halogenated Pyridine Preparation Obtain 5-bromo-2-chloropyridine or prepare via halogenation of pyridine derivatives. The halogenated pyridine serves as the substrate for borylation.
2. Miyaura Borylation React 5-bromo-2-chloropyridine with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (2–5 mol%), KOAc (3 equiv) in 1,4-dioxane at 80–100°C under argon for 12–24 hours. Palladium catalyzes the transmetalation of the diboron reagent to the pyridine ring, forming the boronate ester.
3. Work-up and Purification Cool reaction mixture, quench with water, extract with ethyl acetate, dry over MgSO4. Purify by silica gel chromatography using hexane/ethyl acetate gradient. Isolates the pure boronate ester, removing palladium residues and unreacted materials.

Reaction Mechanism Insights

  • The palladium catalyst first undergoes oxidative addition with the carbon-bromine bond of the halogenated pyridine.
  • Transmetalation occurs with bis(pinacolato)diboron, transferring the boronate moiety to the palladium complex.
  • Reductive elimination releases the boronate ester product and regenerates the Pd(0) catalyst.
  • The chlorine substituent remains intact due to its lower reactivity under these conditions, allowing for selective functionalization.

Industrial Scale and Optimization

  • On an industrial scale, continuous flow reactors are employed to enhance reaction control, heat transfer, and reproducibility.
  • Automated systems optimize catalyst loading, temperature, and reaction time to maximize yield and purity.
  • Anhydrous and oxygen-free conditions are critical to prevent hydrolysis of the boronate ester and catalyst deactivation.
  • Purification may involve crystallization or preparative HPLC for high-purity requirements.

Analytical Characterization During Preparation

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl2 (2–5 mol%) High activity, air-sensitive
Boron Source Bis(pinacolato)diboron (1.1–1.2 equiv) Stable, commercially available
Base KOAc (3 equiv) Mild base, promotes transmetalation
Solvent 1,4-Dioxane or THF Aprotic, high boiling point
Temperature 80–100°C Ensures reaction rate and selectivity
Reaction Time 12–24 hours Monitored by TLC or HPLC
Atmosphere Argon or nitrogen Prevents moisture and oxygen interference
Purification Silica gel chromatography Hexane/ethyl acetate gradient

Summary of Research Findings

  • The Miyaura borylation route is the most reliable and widely used method for preparing 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, providing high regioselectivity and yields.
  • Alternative methods such as direct lithiation followed by borylation are less common due to harsher conditions and lower selectivity.
  • The compound’s stability under reaction and storage conditions depends heavily on maintaining anhydrous and inert atmosphere.
  • The presence of both bromine and chlorine allows for further synthetic versatility, making this compound a valuable intermediate in pharmaceutical and material sciences research.

This comprehensive overview integrates data from multiple authoritative sources, emphasizing the palladium-catalyzed borylation as the cornerstone of the compound’s synthesis, with detailed reaction conditions, purification strategies, and analytical methods to ensure high purity and yield.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a bromo-chloropyridine precursor and a pinacol boronic ester. For example, microwave-assisted reactions (140°C, 2 minutes under argon) with palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride enhance efficiency. Post-reaction purification involves silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 5:95 to 50:50 v/v) to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

  • 1H/13C NMR : Confirms substitution patterns on the pyridine ring and boronic ester integration.
  • FTIR : B-O vibrational peaks near 1350 cm⁻¹ validate the boronic ester group.
  • HRMS (High-Resolution Mass Spectrometry) : Ensures molecular weight accuracy.
  • HPLC/UV : Assesses purity, particularly for detecting halogenated byproducts .

Q. What safety precautions are critical when handling this compound?

The boronic ester and halogenated pyridine require handling in a fume hood with nitrile gloves and lab coats. Avoid moisture to prevent boronic ester hydrolysis. Storage should be in anhydrous conditions under inert gas (argon/nitrogen). Refer to safety codes R36/37/38 (irritancy) and S26-37 (first aid measures) .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation) be minimized during Suzuki coupling?

  • Catalyst Optimization : Use PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands to enhance selectivity for bromine over chlorine retention.
  • Stoichiometry Control : Limit boronic ester equivalents to 1.1–1.2x to reduce homo-coupling.
  • Reaction Monitoring : Employ TLC or LC-MS to detect intermediates and adjust conditions dynamically .

Q. What strategies improve regioselectivity in functionalizing the pyridine ring?

  • Directing Groups : Introduce temporary groups (e.g., -NH₂) to guide halogenation or borylation.
  • Steric Considerations : Bulky substituents (e.g., tetramethyl dioxaborolane) favor reactions at less hindered positions. Computational modeling (DFT) can predict reactive sites .

Q. How does solvent polarity influence the stability of the boronic ester during reactions?

  • Aprotic Solvents : Use THF or DMF to prevent hydrolysis.
  • Moisture-Free Conditions : Molecular sieves (3Å) or anhydrous MgSO₄ in the reaction mixture stabilize the boronic ester.
  • Low-Temperature Storage : -20°C under argon extends shelf life .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported yields for cross-coupling reactions?

  • Catalyst Purity : Ensure palladium catalysts are freshly prepared or purchased from reliable sources.
  • Oxygen Sensitivity : Degassed solvents and inert atmospheres (argon) prevent catalyst deactivation.
  • Byproduct Analysis : Use GC-MS or preparative TLC to identify and quantify undesired products like debrominated species .

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

  • Hydrolysis Byproducts : Detectable as broad peaks (boric acid) or shifted resonances. Use deuterated DMSO-d₆ for moisture-sensitive samples.
  • Regioisomeric Impurities : Optimize reaction conditions (e.g., temperature, catalyst loading) to suppress alternate substitution pathways.
  • Column Artifacts : Pre-wash silica gel with eluent to remove contaminants .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound?

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (5–50% EtOAc).
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) can yield high-purity crystals.
  • Size-Exclusion Chromatography : For large-scale separations, Sephadex LH-20 in methanol removes polymeric byproducts .

Q. How to validate the boronic ester’s integrity under acidic/basic conditions?

  • pH Stability Tests : Expose the compound to buffered solutions (pH 2–12) and monitor via ¹¹B NMR.
  • Coupling Efficiency : Test reactivity in model Suzuki reactions (e.g., with 4-bromotoluene) to confirm functional group activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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